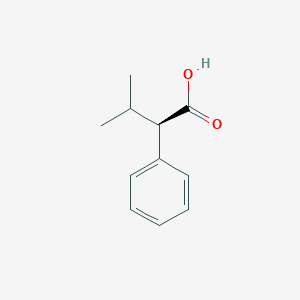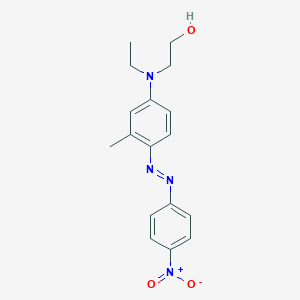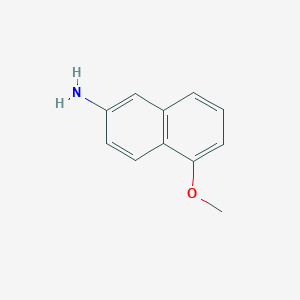
Cupric nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric nitrite is an inorganic compound with the chemical formula Cu(NO₂)₂. It is a copper salt of nitrous acid and is known for its role in various chemical reactions, particularly in the field of catalysis and environmental chemistry. This compound is typically found in the form of blue or greenish-blue crystals and is soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cupric nitrite can be synthesized through several methods. One common method involves the reaction of copper metal or copper oxide with nitric acid, followed by the addition of sodium nitrite. The reaction can be represented as follows: [ \text{Cu} + 2 \text{HNO₃} \rightarrow \text{Cu(NO₃)₂} + \text{H₂O} + \text{NO₂} ] [ \text{Cu(NO₃)₂} + 2 \text{NaNO₂} \rightarrow \text{Cu(NO₂)₂} + 2 \text{NaNO₃} ]
Industrial Production Methods
In industrial settings, copper nitrite is often produced by treating copper metal with a mixture of nitric acid and sodium nitrite under controlled conditions. The reaction is typically carried out in a reactor where the temperature and pH are carefully monitored to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
Cupric nitrite undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to copper nitrate in the presence of strong oxidizing agents.
Reduction: It can be reduced to copper metal or copper(I) compounds using reducing agents.
Substitution: this compound can participate in substitution reactions where the nitrite group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines.
Major Products Formed
Oxidation: Copper nitrate (Cu(NO₃)₂)
Reduction: Copper metal (Cu) or copper(I) compounds (Cu₂O)
Substitution: Various copper complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Cupric nitrite has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its role in enzymatic reactions, particularly in the nitrogen cycle.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Used in the production of dyes, pigments, and as a corrosion inhibitor.
Wirkmechanismus
Cupric nitrite exerts its effects through various mechanisms, depending on the context of its use. In catalytic reactions, copper nitrite acts as an electron transfer agent, facilitating
Eigenschaften
CAS-Nummer |
14984-71-5 |
|---|---|
Molekularformel |
CuN2O4 |
Molekulargewicht |
155.56 g/mol |
IUPAC-Name |
copper;dinitrite |
InChI |
InChI=1S/Cu.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
InChI-Schlüssel |
XNEQAVYOCNWYNZ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
Kanonische SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
Key on ui other cas no. |
14984-71-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















